N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-6-oxopyridine-3-carboxamide
Description
N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-6-oxopyridine-3-carboxamide is a complex organic compound that features a pyridine ring fused with a pyrazole moiety
Properties
IUPAC Name |
N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-15-9-11(4-5-12(15)18)13(19)16(2)7-10-6-14-17(3)8-10/h4-6,8-9H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGJJFSJTANDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N(C)CC2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-6-oxopyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 1-methylpyrazole-4-carboxaldehyde with N,N-dimethyl-3-aminopyridine-6-carboxamide under controlled conditions. The reaction is often catalyzed by acidic or basic reagents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-6-oxopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-6-oxopyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-6-oxopyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biochemical pathways. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-carboxamide: Shares the pyrazole moiety but lacks the pyridine ring.
N,N-Dimethyl-3-aminopyridine-6-carboxamide: Contains the pyridine ring but lacks the pyrazole moiety.
Uniqueness
N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]-6-oxopyridine-3-carboxamide is unique due to the combination of both pyrazole and pyridine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a versatile compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
